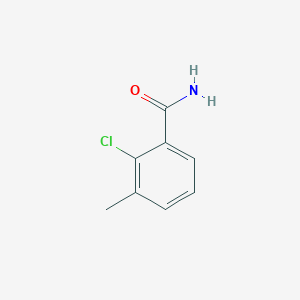

2-Chloro-3-methylbenzamide

Overview

Description

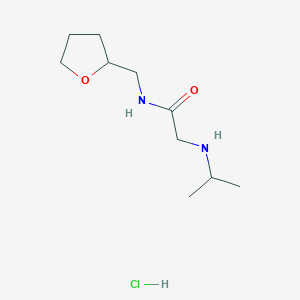

2-Chloro-3-methylbenzamide is an organic compound . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid .

Synthesis Analysis

The synthesis of benzamide compounds, including 2-Chloro-3-methylbenzamide, often starts from benzoic acids and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular formula of 2-Chloro-3-methylbenzamide is C8H9ClN2O . Its average mass is 184.623 Da and its monoisotopic mass is 184.040344 Da .Chemical Reactions Analysis

The reactions at the benzylic position, such as in 2-Chloro-3-methylbenzamide, typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical And Chemical Properties Analysis

The molecular formula of 2-Chloro-3-methylbenzamide is C8H9ClN2O . Its average mass is 184.623 Da and its monoisotopic mass is 184.040344 Da .Scientific Research Applications

Antioxidant Activity

2-Chloro-3-methylbenzamide can be used to synthesize novel benzamide compounds that have shown significant antioxidant activity . These compounds have been tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

The synthesized benzamide compounds from 2-Chloro-3-methylbenzamide have also demonstrated antibacterial activity . They have been tested for their in vitro growth inhibitory activity against different bacteria .

Antifungal Activity

Benzamides, a significant class of amide compounds, have been widely used in medical and biological industries for their antifungal properties .

Antiviral Activity

Benzamides, including those derived from 2-Chloro-3-methylbenzamide, have shown antiviral properties .

Anticancer Activity

Benzamides have been used in the treatment of cancer . They have shown potential as anti-tumour agents .

Anti-inflammatory Activity

Benzamides have also been used for their anti-inflammatory properties .

Antimicrobial Activity

2-Chloro-3-methylquinoxaline, a compound related to 2-Chloro-3-methylbenzamide, has been used to synthesize new quinoxaline derivatives that have shown optimized antimicrobial activity .

Industrial Applications

Amide compounds, including benzamides, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Mechanism of Action

While the specific mechanism of action for 2-Chloro-3-methylbenzamide is not found, benzamides, in general, bind to stereospecific benzodiazepine (BZD) binding sites on GABA (A) receptor complexes at several sites within the central nervous system, including the limbic system and reticular formation . This results in an increased binding of the inhibitory neurotransmitter GABA to the GABA(A) receptor .

Safety and Hazards

Future Directions

The synthesis of substituted aromatic compounds, such as 2-Chloro-3-methylbenzamide, is a good way to gain confidence in using the many reactions discussed in organic chemistry . It’s usually best to work a synthesis problem backward, or retrosynthetically . Look at the target molecule and ask yourself, "What is an immediate precursor of this compound?" . Choose a likely answer and continue working backward, one step at a time, until you arrive at a simple starting material .

properties

IUPAC Name |

2-chloro-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBQSSIKHGLLKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696828 | |

| Record name | 2-Chloro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-methylbenzamide | |

CAS RN |

857000-86-3 | |

| Record name | 2-Chloro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylamino]-propanol](/img/structure/B1503300.png)

![1-[4-(Pyrrolidin-1-ylmethyl)-2-thienyl]ethanone](/img/structure/B1503304.png)

![4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503334.png)

![7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1503347.png)

![7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503363.png)

![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1503375.png)

![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)

![7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503384.png)